molecular formula C12H23NO B2582724 Cyclohexyl(piperidin-4-yl)methanol CAS No. 86690-35-9

Cyclohexyl(piperidin-4-yl)methanol

Cat. No. B2582724
CAS RN: 86690-35-9
M. Wt: 197.322
InChI Key: OFFHOWWIQBWWQL-UHFFFAOYSA-N
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Description

Cyclohexyl(piperidin-4-yl)methanol, also known as CPPM, is a synthetic compound that belongs to the family of opioid receptor antagonists. Piperidine, an essential heterocyclic system, is a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Synthesis Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state. It is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of Cyclohexyl(piperidin-4-yl)methanol is C12H23NO. Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .


Chemical Reactions Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Chemical Process Innovation

Research has explored the catalytic properties of related compounds in the selective oxidation of cyclohexene, highlighting the potential for Cyclohexyl(piperidin-4-yl)methanol in synthesizing industrially significant intermediates. The focus has been on achieving controllable and selective catalytic oxidation, aiming for specific products without over-oxidation (Cao et al., 2018). Additionally, the development of recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions showcases the relevance of such compounds in modern synthetic chemistry, offering environmentally friendly and economically viable alternatives (Kantam et al., 2013).

Material Science Applications

In material science, the degradation of insulating paper in transformers, marked by the production of methanol, has been studied extensively. This research provides insights into using Cyclohexyl(piperidin-4-yl)methanol and related compounds as markers for assessing the condition of solid insulation in power transformers (Jalbert et al., 2019).

Environmental and Energy Applications

The environmental implications of methanol, potentially producible from Cyclohexyl(piperidin-4-yl)methanol through various chemical reactions, have been a significant area of research. Studies have focused on methanol as a clean-burning fuel and its role in reducing vehicular emissions. Methanol is considered an alternative fuel for internal combustion engines, with research indicating that it can significantly lower emissions compared to conventional fuels (Kowalewicz, 1993). Furthermore, the potential for methanol to be used in fuel cells, offering a sustainable energy solution, has been explored, highlighting the critical need for efficient methanol oxidation pathways (Hampson et al., 1979).

Future Directions

Piperidine and its derivatives play a significant role in the pharmaceutical industry . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery . Therefore, the future directions of Cyclohexyl(piperidin-4-yl)methanol could be in line with these findings.

properties

IUPAC Name

cyclohexyl(piperidin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h10-14H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFHOWWIQBWWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2CCNCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl(piperidin-4-yl)methanol

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